Cas no 146274-40-0 ((3α)-3-Deoxy-3-chlorogalanthamine)

(3α)-3-Deoxy-3-chlorogalanthamine 化学的及び物理的性質
名前と識別子
-
- (3α)-3-Deoxy-3-chlorogalanthamine
- (4aS,6S,8aS)-6-Chloro-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepine
- (-)-(4a
- A,6
- (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7
-
- インチ: 1S/C17H20ClNO2/c1-19-8-7-17-6-5-12(18)9-14(17)21-16-13(20-2)4-3-11(10-19)15(16)17/h3-6,12,14H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
- InChIKey: YUNNIEUBVQRBLC-IFIJOSMWSA-N
- SMILES: Cl[C@@H]1C=C[C@@]23CCN(C)CC4=CC=C(C(=C24)O[C@H]3C1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 443
- トポロジー分子極性表面積: 21.7
(3α)-3-Deoxy-3-chlorogalanthamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D232565-5mg |
(3α)-3-Deoxy-3-chlorogalanthamine |
146274-40-0 | 5mg |
$ 165.00 | 2022-06-05 | ||
TRC | D232565-50mg |
(3α)-3-Deoxy-3-chlorogalanthamine |
146274-40-0 | 50mg |
$ 1320.00 | 2022-06-05 |
(3α)-3-Deoxy-3-chlorogalanthamine 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
(3α)-3-Deoxy-3-chlorogalanthamineに関する追加情報
(3α)-3-Deoxy-3-chlorogalanthamine: A Comprehensive Overview
(3α)-3-Deoxy-3-chlorogalanthamine, identified by the CAS Registry Number 146274-40-0, is a bioactive alkaloid that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound, belonging to the galanthamine family, exhibits a unique chemical structure characterized by a deoxy substitution at the 3-position and a chlorine atom at the same position, giving it distinct pharmacological properties. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the treatment of neurodegenerative diseases and other conditions where cholinergic modulation plays a critical role.
The chemical structure of (3α)-3-deoxy-3-chlorogalanthamine is defined by its bicyclic framework, which includes a pyrrolidine ring fused to a butenolide moiety. The stereochemistry at the 3α position is crucial for its biological activity, as it influences the compound's ability to interact with nicotinic acetylcholine receptors (nAChRs). This interaction is pivotal in modulating neurotransmitter release and synaptic plasticity, making it a promising candidate for therapeutic interventions in conditions such as Alzheimer's disease and other forms of dementia.
Recent research has focused on optimizing the synthesis of (3α)-3-deoxy-3-chlorogalanthamine to improve yield and purity. Novel synthetic routes have been developed, leveraging advanced methodologies such as asymmetric catalysis and biocatalytic transformations. These advancements have not only enhanced the scalability of production but also opened avenues for further structural modifications to explore its pharmacokinetic and pharmacodynamic profiles.
In terms of pharmacological activity, (3α)-3-deoxy-3-chlorogalanthamine has demonstrated potent acetylcholinesterase (AChE) inhibitory activity, which is a hallmark of many Alzheimer's disease therapies. Preclinical studies have shown that this compound exhibits superior selectivity for AChE over butyrylcholinesterase (BuChE), reducing off-target effects and improving therapeutic efficacy. Additionally, its ability to modulate nAChRs suggests potential synergistic effects in enhancing cognitive function and reducing neuroinflammation.
The application of (3α)-3-deoxy-3-chlorogalanthamine extends beyond neurodegenerative diseases. Emerging evidence indicates its potential in treating neuropsychiatric disorders such as schizophrenia and depression, where cholinergic dysregulation is implicated. Furthermore, its anti-inflammatory properties have been explored in preclinical models of chronic inflammation, highlighting its versatility as a multi-target therapeutic agent.
In conclusion, (3α)-3-deoxy-3-chlorogalanthamine represents a significant advancement in the development of bioactive alkaloids with diverse therapeutic applications. Its unique chemical structure, coupled with cutting-edge synthetic methodologies and promising preclinical results, positions it as a compelling candidate for further clinical investigation. As research continues to unravel its full potential, this compound holds the promise of contributing to innovative treatments for some of the most challenging medical conditions faced by society today.
146274-40-0 ((3α)-3-Deoxy-3-chlorogalanthamine) Related Products
- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)
- 33529-02-1(1-Decyl-1H-imidazole)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1421532-66-2(1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 2050176-79-7(Trans-Tert-Butyl 3-(((Benzyloxy)Carbonyl)Amino)-4-Hydroxypyrrolidine-1-Carboxylate(WX641019))
- 20277-92-3(n,n-Diphenylguanidine)
- 1340409-29-1(1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)




